molecular formula C29H39NO9 B12306404 (2,5-dioxopyrrolidin-1-yl) 2-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetate CAS No. 129273-21-8

(2,5-dioxopyrrolidin-1-yl) 2-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetate

Cat. No.: B12306404
CAS No.: 129273-21-8
M. Wt: 545.6 g/mol
InChI Key: IWCVYXANPDHWIS-JMVVCDPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2,5-dioxopyrrolidin-1-yl) 2-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetate is a complex organic molecule It features a pyrrolidinone ring and a steroid-like structure with multiple hydroxyl groups and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolidinone ring and the steroid-like structure separately. The key steps include:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Steroid-like Structure: This involves multiple steps of functional group transformations, including hydroxylation and methylation.

    Coupling Reaction: The final step involves the coupling of the pyrrolidinone ring with the steroid-like structure using esterification or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form alcohols.

    Substitution: The ester linkage can be subjected to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein modification.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the furan ring can participate in hydrogen bonding and other interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-dioxopyrrolidin-1-yl) methyl benzonitrile
  • bis(2,5-dioxopyrrolidin-1-yl) 3,3’-((disulfanediylbis(ethane-2,1-diyl))bis(oxy))dipropionate
  • 2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate

Uniqueness

This compound is unique due to its combination of a pyrrolidinone ring and a steroid-like structure, which imparts distinct chemical and biological properties

Properties

CAS No.

129273-21-8

Molecular Formula

C29H39NO9

Molecular Weight

545.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetate

InChI

InChI=1S/C29H39NO9/c1-27-9-7-18(37-15-26(35)39-30-23(32)5-6-24(30)33)12-17(27)3-4-20-21(27)13-22(31)28(2)19(8-10-29(20,28)36)16-11-25(34)38-14-16/h11,17-22,31,36H,3-10,12-15H2,1-2H3/t17-,18+,19-,20-,21+,22-,27+,28+,29+/m1/s1

InChI Key

IWCVYXANPDHWIS-JMVVCDPZSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)OCC(=O)ON6C(=O)CCC6=O

Canonical SMILES

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OCC(=O)ON6C(=O)CCC6=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.